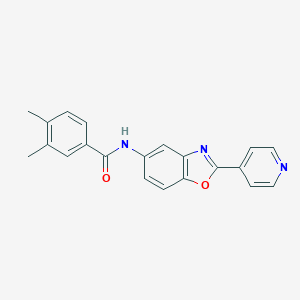![molecular formula C18H18N2O2 B278583 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide acts as a dopamine and serotonin releaser, which leads to an increase in their concentrations in the brain. This results in a stimulant effect, which is responsible for its recreational use. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide also has an inhibitory effect on the reuptake of dopamine and serotonin, which further enhances its stimulant effects.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been shown to increase the release of dopamine and serotonin in the brain, leading to a stimulant effect. It also increases heart rate, blood pressure, and body temperature. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been reported to cause adverse effects such as nausea, vomiting, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has several advantages for lab experiments, such as its ability to cross the blood-brain barrier and its relatively low toxicity. However, its recreational use has led to regulatory restrictions, making it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide research. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is its potential use as a neuroprotective agent in neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide could be studied for its potential use in the treatment of drug addiction and withdrawal. Further research is needed to fully understand the potential therapeutic applications of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide.
Conclusion:
In conclusion, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. While its recreational use has led to regulatory restrictions, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has several advantages for lab experiments and has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzoxazole with 4-bromophenylacetone followed by reduction and acylation. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has been studied for its potential therapeutic applications in various fields such as psychiatry and neurology. It has been shown to have antidepressant and anxiolytic effects in animal models. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and ADHD.
Eigenschaften
Produktname |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H18N2O2/c1-12(2)11-17(21)19-14-9-7-13(8-10-14)18-20-15-5-3-4-6-16(15)22-18/h3-10,12H,11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
PSMGSVNANJDIPF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278501.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![Methyl 4-cyano-3-methyl-5-{[(3-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B278505.png)

![2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
![N-[4-(butanoylamino)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278518.png)
![5-(4-bromophenyl)-N-[4-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B278519.png)


![3-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B278523.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)